molecular formula C19H14F3NO3 B11389430 5,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

5,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

Cat. No.: B11389430
M. Wt: 361.3 g/mol
InChI Key: SBFNKJVCVTWKLX-UHFFFAOYSA-N
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Description

5,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in pharmaceutical research.

Preparation Methods

The synthesis of 5,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide typically involves multiple steps. One common method includes the condensation of 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 3-(trifluoromethyl)aniline in the presence of coupling agents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and HOBt (Hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like Jones reagent (chromic acid in acetone) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOMe) in methanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dopamine and thereby increasing its availability in the brain. This action is beneficial in managing symptoms of Parkinson’s disease .

Comparison with Similar Compounds

Similar compounds include other chromene derivatives with varying substituents. For example:

The uniqueness of 5,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide lies in its specific trifluoromethyl substitution, which enhances its biological activity and stability compared to other similar compounds.

Properties

Molecular Formula

C19H14F3NO3

Molecular Weight

361.3 g/mol

IUPAC Name

5,7-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]chromene-2-carboxamide

InChI

InChI=1S/C19H14F3NO3/c1-10-6-11(2)17-14(24)9-16(26-15(17)7-10)18(25)23-13-5-3-4-12(8-13)19(20,21)22/h3-9H,1-2H3,(H,23,25)

InChI Key

SBFNKJVCVTWKLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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